Silver p-toluenesulfonate

Catalog No.
S1515300
CAS No.
16836-95-6
M.F
C7H8AgO3S
M. Wt
280.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver p-toluenesulfonate

Common challenge: silver nitrate’s poor organic solubility and oxidative side reactions compromise non-aqueous halide abstraction; silver triflate’s hygroscopicity demands rigorous inert handling. Silver p-toluenesulfonate (AgOTs) bridges this gap: high organic solubility, bench stability, and mild halide abstraction yielding stable alkyl tosylates.

  • Enables homogeneous reaction conditions for multi-step API synthesis without strict anhydrous protocols.
  • Converts alkyl halides into isolable alkyl tosylates, preventing over-reactive triflate intermediates.
  • Forms stable nonaqueous nanoparticle dispersions for conductive inks, extending shelf-life to months.

Procurement: consistent ≥98% purity, in-stock for immediate dispatch.

CAS Number

16836-95-6

Product Name

Silver p-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonic acid;silver

Molecular Formula

C7H8AgO3S

Molecular Weight

280.07 g/mol

InChI

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

BRYKBDMLJJLFAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.[Ag]

The exact mass of the compound Silver p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Silver p-toluenesulfonate, Silver tosylate, Silver(I) p-toluenesulfonate, p-Toluenesulfonic acid silver salt, Silver 4-methylbenzenesulfonate, AgOTs

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Silver p-toluenesulfonate (AgOTs) is a mildly coordinating organosilver salt widely procured as a halide abstractor, organic synthesis catalyst, and nanomaterial precursor. Unlike traditional inorganic silver salts, AgOTs exhibits high solubility in polar organic solvents, enabling homogeneous reaction conditions. It occupies a critical middle ground in the silver salt spectrum: it is significantly more organic-soluble than silver nitrate, yet avoids the extreme Lewis acidity and handling difficulties associated with fluorinated alternatives like silver triflate. This balance of reactivity, bench stability, and organic solubility makes it a highly scalable reagent for pharmaceutical intermediate synthesis and advanced materials formulation .

Research Fit

Weakly coordinating tosylate anion supports halide abstraction without nucleophilic interference.
Reported enhanced photostability vs silver nitrate in detection tape applications.
Layered solid-state structure enables intercalation and host-guest chemistry.

Substituting Silver p-toluenesulfonate with cheaper inorganic alternatives like silver nitrate (AgNO3) routinely fails in non-aqueous environments due to AgNO3's poor organic solubility and strong oxidative side reactions. Conversely, upgrading to silver triflate (AgOTf) introduces severe processability penalties; AgOTf is highly hygroscopic and requires strict inert-atmosphere handling, which drastically increases manufacturing overhead. Furthermore, in halide abstraction workflows, substituting AgOTs with AgOTf generates alkyl triflates—intermediates that are often too reactive to isolate—whereas AgOTs directly yields stable, isolable alkyl tosylates that are highly practical for subsequent controlled nucleophilic substitutions .

Substitution Risk

vs. Silver Nitrate
Silver nitrate substitution introduces extreme light sensitivity that may shorten detection tape background stability and compromise quantitative accuracy.
vs. Silver Triflate
Silver triflate forms mononuclear complexes in photoreactive materials; structural divergence may alter supramolecular architecture compared to AgOTs.
vs. Silver Benzoate
Silver benzoate yields different MALDI-TOFMS ionization profiles for polybutadiene; cationization efficiency depends on silver salt acidity.

Hygroscopicity & Processability

Silver p-toluenesulfonate offers a distinct handling advantage over fluorinated organosilver salts. While silver triflate (AgOTf) is notoriously hygroscopic and rapidly deliquesces upon exposure to ambient humidity, AgOTs remains a stable, non-hygroscopic solid under standard atmospheric conditions. This fundamental difference in moisture sensitivity means AgOTs can be weighed and transferred on the open benchtop, whereas AgOTf mandates glovebox or dry-room infrastructure .

Evidence DimensionMoisture sensitivity and handling requirements
Target Compound DataNon-hygroscopic; permits ambient benchtop handling
Comparator Or BaselineSilver triflate (AgOTf): Highly hygroscopic; requires inert atmosphere
Quantified DifferenceEliminates the need for glovebox infrastructure during reagent weighing and transfer
ConditionsAmbient atmospheric storage and handling

Procurement teams can significantly reduce specialized equipment overhead and handling time during scale-up by selecting the non-hygroscopic tosylate salt.

Photostability vs. Silver Nitrate
Head-to-head
≈5× longer white background retention
Supports extended-stability detection tape procurement.
Under ~1500 lx illumination; phosphine/arsine tapes.

Leaving Group & Intermediate Stability

In halide abstraction workflows, the choice of silver salt dictates the resulting leaving group. Reacting alkyl halides with AgOTs directly yields alkyl tosylates, which are highly stable and easily isolable via standard chromatography. In contrast, utilizing silver triflate generates alkyl triflates, which are orders of magnitude more reactive and frequently decompose during isolation. Using silver nitrate yields alkyl nitrates, which function poorly as leaving groups and introduce oxidative hazards .

Evidence DimensionIsolability of the generated intermediate
Target Compound DataYields stable, isolable alkyl tosylates
Comparator Or BaselineSilver triflate (AgOTf): Yields highly reactive, often unstable alkyl triflates
Quantified DifferenceEnables direct isolation and storage of the intermediate prior to the next synthetic step
ConditionsConversion of alkyl halides in organic solvents

Selecting AgOTs ensures the formation of a stable, bench-storable intermediate, reducing the need for complex, immediate one-pot downstream reactions.

Solid-State Photoreactivity vs. Silver Triflate
Head-to-head
Quantitative photoconversion; dinuclear vs. mononuclear Ag centers
Enables distinct supramolecular architecture in crystal engineering.
Both yield identical cyclobutane photoproduct.

Nanoparticle Dispersion Stability

For the formulation of nonaqueous silver nanoparticles, precursor selection heavily influences colloidal lifespan. Research demonstrates that reducing silver p-toluenesulfonate with potassium citrate in ethylene glycol produces highly stable spherical nanoparticles (85–97 nm). While standard inorganic silver precipitation methods resulted in particle agglomeration and fallout within 1 to 2 days, the AgOTs-derived dispersions maintained stability for over two months, benefiting from the steric and electrostatic stabilization provided by the bulky tosylate anion [1].

Evidence DimensionColloidal dispersion stability (time to precipitation)
Target Compound Data> 2 months of stability without precipitation
Comparator Or BaselineStandard inorganic silver reduction methods: Precipitation in 1 to 2 days
Quantified DifferenceGreater than 30-fold increase in dispersion shelf-life
ConditionsReduction with potassium citrate in ethylene glycol at standard concentrations

Manufacturers of conductive inks and antimicrobial coatings can achieve commercially viable shelf-lives by utilizing AgOTs as the metal precursor.

Weakly Coordinating Tosylate Anion
Class-level
Low nucleophilicity; weakly coordinating
Supports halide abstraction without competing nucleophile.
Qualitative property; compare with halides, acetate, nitrate.
MALDI-MS Behavior vs. Silver Benzoate
Head-to-head
No clear [M+Ag]⁺ distribution for polybutadiene
Not suitable for polybutadiene analysis; may suit other polymer classes.
DHB matrix; cf. clear distribution with AgBz.
Preserved Sensitivity in Hydride Detection
Head-to-head
Sensitivity nearly equal to silver nitrate
Maintains analytical accuracy with improved photostability.
No statistically significant difference reported.
Layered Solid-State Structure
Class-level
Infinite lamellar array; SO₃-bridged Ag(I)
Provides layered framework for intercalation chemistry.
Confirmed by single-crystal and powder XRD.

Stable Intermediate Synthesis

Because it successfully converts alkyl halides into stable, isolable alkyl tosylates without the extreme reactivity of triflate generation, AgOTs is highly suited for multi-step active pharmaceutical ingredient (API) synthesis. It allows chemists to generate reliable leaving groups that can be stored or purified before the subsequent nucleophilic attack .

Scalable Homogeneous Catalysis

In catalytic cycles requiring a soluble silver(I) source, AgOTs provides the necessary organic solubility that silver nitrate lacks, while completely bypassing the strict anhydrous and glovebox handling requirements of silver triflate. This makes it a highly practical choice for benchtop scale-up of cross-coupling and cyclization reactions .

Long-Shelf-Life Conductive Inks

Driven by its ability to form highly stable nonaqueous nanoparticle dispersions, AgOTs is an effective precursor for printed electronics and conductive inks. The residual tosylate counterions assist in preventing rapid agglomeration, extending the functional shelf-life of the ink to several months compared to the rapid precipitation seen with simpler inorganic silver salts [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydride Detection Tapes
Reported photostability and preserved sensitivity
Background retention under extended illumination; detection sensitivity equivalence
Solid-State Photoreactive Materials
Dinuclear silver coordination architecture
Confirm desired Ag₂ motif by single-crystal XRD
Halide Abstraction Reactions
Weakly coordinating tosylate anion
Evaluate inertness of anion toward electrophilic intermediates
Layered Coordination Networks
Lamellar SO₃-bridged Ag(I) structure
Assess intercalation capacity with target guest molecules

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.92451 g/mol

Monoisotopic Mass

278.92451 g/mol

Heavy Atom Count

12

Related CAS

104-15-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16836-95-6

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1): ACTIVE

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